molecular formula C25H25NO9 B14053602 (+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride

Cat. No.: B14053602
M. Wt: 483.5 g/mol
InChI Key: VJZITPJGSQKZMX-JFJDHNFPSA-N
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Scientific Research Applications

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, also known as amrubicin hydrochloride, is an anthracycline derivative with notable applications in cancer treatment .

General Information:

  • Other Names: This compound is also referred to as (7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-D-erythropentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11dihydroxynaphthacene-5,12-dione .
  • Molecular Formula: C25H25NO9
  • Molar Mass: 483.47 g/mol

Applications in Cancer Treatment:

  • Small Cell Lung Cancer (SCLC): Amrubicin is effective in treating patients with extensive-disease small cell lung cancer (SCLC) . A study administered amrubicin via daily intravenous infusions at 45 mg/m²/day for three consecutive days every three weeks to patients with previously untreated extensive-disease SCLC .
  • Stabilized Anthracycline Preparation: Amrubicin, or compound A, can be stabilized with L-cysteine or its salts to create a stable pharmaceutical preparation . Anthracyclines, including amrubicin, are generally unstable in solution, so this stabilization is crucial . A preferred amount of L-cysteine hydrochloride is 0.6-9 mg per 20 mg potency of amrubicin hydrochloride .
  • Cardiotoxicity Considerations: Antitumor anthracyclines like amrubicin are known to cause cardiotoxicity, which is linked to the accumulation of anthracycline in the heart .

Other Applications:

  • Compounding: Amrubicin may be used in compounding to create drugs without preservatives or allergenic substances, to change the route of administration, or to provide otherwise unavailable drugs . Compounded drugs can treat conditions like colitis, chronic bacterial and viral infections, anemia, vitamin deficiencies, and autoimmune disorders and can mitigate chemotherapy side effects .

Biological Activity

(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, commonly known as Amrubicin, is a synthetic anthracycline derivative notable for its potent antitumor activity. This compound has been primarily studied for its efficacy in treating various cancers, particularly lung cancer. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

Amrubicin is characterized by a complex structure that includes a naphthacene backbone with hydroxyl and amino functional groups. Its molecular formula is C25H26ClNO9C_{25}H_{26}ClNO_9, and it exists as a hydrochloride salt which enhances its solubility and bioavailability.

Amrubicin exerts its antitumor effects primarily through the following mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting the normal function of DNA and inhibiting replication.
  • Topoisomerase II Inhibition : Amrubicin inhibits the enzyme topoisomerase II, which is crucial for DNA unwinding during replication and transcription.
  • Induction of Apoptosis : The drug triggers programmed cell death in cancer cells through various signaling pathways.

Antitumor Activity

Amrubicin has shown significant efficacy in clinical settings:

  • Lung Cancer : A Phase II clinical trial indicated that Amrubicin had a response rate of approximately 30% in patients with previously untreated small cell lung cancer (SCLC) . The study highlighted its potential as a first-line treatment option.
  • Other Cancers : Research has also explored its effectiveness against breast cancer and other solid tumors. Preclinical studies demonstrated cytotoxicity in various cancer cell lines, suggesting broad-spectrum antitumor activity .

Pharmacokinetics

The pharmacokinetic profile of Amrubicin reveals:

  • Absorption : Rapid absorption post intravenous administration.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its therapeutic effects.
  • Excretion : Excreted mainly via urine.

Case Studies

Several case studies have documented the clinical application of Amrubicin:

  • Case Study 1 : A patient with recurrent SCLC treated with Amrubicin showed a significant reduction in tumor size after two cycles of therapy, leading to prolonged survival .
  • Case Study 2 : In another instance involving a patient with metastatic breast cancer resistant to conventional therapies, Amrubicin administration resulted in partial remission .

Comparative Efficacy

A comparative analysis of Amrubicin with other anthracyclines (e.g., Doxorubicin) shows:

CompoundResponse RateSide EffectsMechanism
Amrubicin~30%Less cardiotoxicityDNA intercalation
Doxorubicin~50%High cardiotoxicityDNA intercalation

Amrubicin's lower cardiotoxicity makes it a favorable option for patients at risk of heart complications.

Properties

Molecular Formula

C25H25NO9

Molecular Weight

483.5 g/mol

IUPAC Name

(9S)-9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14?,15?,16?,17?,25-/m0/s1

InChI Key

VJZITPJGSQKZMX-JFJDHNFPSA-N

Isomeric SMILES

CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N

Origin of Product

United States

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